molecular formula C18H37NO B14518548 2,2-Dimethylhexadecanamide CAS No. 62641-20-7

2,2-Dimethylhexadecanamide

Cat. No.: B14518548
CAS No.: 62641-20-7
M. Wt: 283.5 g/mol
InChI Key: PFFIQRZJOFRQEZ-UHFFFAOYSA-N
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Description

2,2-Dimethylhexadecanamide is an organic compound with the molecular formula C18H37NO It is a derivative of hexadecanamide, characterized by the presence of two methyl groups attached to the second carbon of the hexadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhexadecanamide typically involves the reaction of hexadecanoic acid with dimethylamine. The process can be carried out under reflux conditions with a suitable dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of dimethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and high-pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhexadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,2-Dimethylhexadecanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be utilized in studies involving lipid metabolism and as a model compound for studying amide bond formation and cleavage.

    Medicine: Research into its potential therapeutic applications, such as its role in drug delivery systems or as a bioactive molecule, is ongoing.

    Industry: It finds use in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhexadecanamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Hexadecanamide: Lacks the two methyl groups present in 2,2-Dimethylhexadecanamide, resulting in different physical and chemical properties.

    N,N-Dimethylhexadecanamide: Similar in structure but with different substitution patterns on the amide nitrogen.

    2,2-Dimethylheptadecanamide: Another similar compound with an additional carbon in the alkyl chain.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various research and industrial applications where specific structural attributes are required.

Properties

CAS No.

62641-20-7

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

2,2-dimethylhexadecanamide

InChI

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2,3)17(19)20/h4-16H2,1-3H3,(H2,19,20)

InChI Key

PFFIQRZJOFRQEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)(C)C(=O)N

Origin of Product

United States

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